molecular formula C25H27NO4 B2685805 8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid CAS No. 2503204-39-3

8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid

Cat. No.: B2685805
CAS No.: 2503204-39-3
M. Wt: 405.494
InChI Key: XWTGWQXWYJNRGK-UHFFFAOYSA-N
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Description

8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid is a spirocyclic compound featuring a nitrogen atom at position 8 of the spiro[4.5]decane scaffold. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the amine, while the carboxylic acid at position 9 enhances solubility and reactivity, making it suitable for peptide synthesis and medicinal chemistry applications . Its rigid spirocyclic structure confers conformational stability, which is advantageous in drug design for modulating target binding affinity and metabolic resistance .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-23(28)22-15-25(11-5-6-12-25)13-14-26(22)24(29)30-16-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,21-22H,5-6,11-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTGWQXWYJNRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through advanced purification techniques, and implementing stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the spirocyclic core or the carboxylic acid group, potentially leading to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data and case studies.

Synthetic Routes

The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid typically involves several steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions using suitable precursors.
  • Introduction of the Fmoc Group : The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine, which protects the amine group during subsequent reactions.

Chemistry

In chemistry, this compound serves as a building block for synthesizing complex molecules and polymers. Its unique structure allows for the creation of diverse chemical entities, enhancing its utility in organic synthesis.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions . It can act as a substrate or inhibitor, providing insights into biochemical pathways and molecular interactions. For instance, its derivatives have been investigated for their binding affinity to sigma receptors, which are implicated in various neurological processes .

Medicine

In the medical field, 8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid is being explored for its potential therapeutic properties . It serves as a precursor in drug synthesis, particularly for compounds targeting specific diseases. For example, studies have shown that derivatives of this compound exhibit promising anticancer activity by selectively targeting tumor cells .

Case Study 1: Sigma Receptor Ligands

A series of novel piperidine compounds derived from spirocyclic structures were synthesized and evaluated for their affinity to sigma receptors. One compound demonstrated high selectivity and affinity for sigma receptors, indicating potential use in tumor imaging via positron emission tomography (PET) .

Case Study 2: Anticancer Properties

Research has indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid have been shown to inhibit cancer cell proliferation through specific molecular interactions .

Mechanism of Action

The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid exerts its effects depends on its application:

    Molecular Targets: It can interact with enzymes, proteins, and other biomolecules, often through binding to active sites or altering molecular conformations.

    Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator, affecting processes such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms/Substituents Key Applications
8-(Fmoc)-8-azaspiro[4.5]decane-9-carboxylic acid C₂₅H₂₇NO₅ 421.5* 8-aza, 9-COOH Peptide synthesis, drug design
6-(Fmoc)-6-azaspiro[4.5]decane-8-carboxylic acid C₂₅H₂₇NO₅ 405.5 6-aza, 8-COOH Discontinued; research intermediate
2-(Fmoc)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid C₂₄H₂₅NO₅ 407.46 2-aza, 8-oxa, 4-COOH Peptide backbone modification
2-(Fmoc)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide C₂₄H₂₅NO₆S 455.52 2-aza, 8-thia (sulfone), 4-COOH Lipophilic drug candidates
2-(Fmoc)-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid C₂₄H₂₄FNO₅ 425.46* 2-aza, 8-oxa, 4-F, 4-COOH Enzyme inhibitor studies

*Estimated based on structural similarity.

Biological Activity

8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid (Fmoc-Azaspi) is a complex organic compound that has garnered attention for its unique spirocyclic structure and potential applications in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis. Its molecular formula is C25H27NO4C_{25}H_{27}NO_4, with a molecular weight of 421.49 g/mol.

Structural Formula

InChI InChI 1S C25H27NO4 c27 23 28 22 15 25 11 5 6 12 25 13 14 26 22 24 29 30 16 21 19 9 3 1 7 17 19 18 8 2 4 10 20 18 21 h1 4 7 10 21 22H 5 6 11 16H2 H 27 28 \text{InChI InChI 1S C25H27NO4 c27 23 28 22 15 25 11 5 6 12 25 13 14 26 22 24 29 30 16 21 19 9 3 1 7 17 19 18 8 2 4 10 20 18 21 h1 4 7 10 21 22H 5 6 11 16H2 H 27 28 }

Synthesis

The synthesis of Fmoc-Azaspi involves several key steps:

  • Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Fmoc Group : The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

Table 1: Synthetic Routes

StepDescription
1Cyclization reaction to form the spirocyclic core
2Protection of amine group with Fmoc chloride

Biological Activity

Fmoc-Azaspi exhibits significant biological activity, particularly as a ligand for sigma receptors, which are implicated in various neurological processes.

The compound interacts with specific molecular targets, influencing biochemical pathways by acting as an inhibitor or activator. Its ability to bind to active sites on enzymes or proteins allows it to modulate their activity effectively.

Table 2: Biological Targets and Effects

TargetEffect
Sigma ReceptorsModulation of neurotransmitter release
EnzymesInhibition or activation depending on context

Case Studies

  • Sigma Receptor Binding : A study demonstrated that derivatives of Fmoc-Azaspi exhibit high affinity for sigma receptors, suggesting potential applications in neuropharmacology. For example, a related compound showed a K(i) value of 5.4 nM for σ1 receptors, indicating strong binding affinity .
  • Tumor Imaging : Research utilizing radiolabeled versions of similar compounds indicated their effectiveness in tumor imaging via positron emission tomography (PET), highlighting their potential role in cancer diagnostics .
  • Myelostimulation : Related spirocyclic compounds have shown myelostimulating activity in preclinical models, suggesting that Fmoc-Azaspi and its analogs may influence hematopoiesis .

Applications

The unique properties of Fmoc-Azaspi make it valuable in various fields:

Chemistry : Utilized as a building block in organic synthesis for complex molecules.

Biology : Employed in studies related to enzyme mechanisms and protein interactions.

Medicine : Investigated for therapeutic properties and as a precursor in drug synthesis.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₂₆H₂₇NO₅
Melting Point158–162°C (decomposes)
Solubility (DMSO)50 mg/mL (clear solution at 25°C)
λmax (UV-Vis)265 nm (ε = 12,000 M⁻¹cm⁻¹)

Q. Table 2. Hazard Mitigation Strategies

Hazard TypeMitigation ProtocolReference
Acute Toxicity (Oral)Use sealed containers; avoid ingestion
Skin IrritationImmediate rinsing; apply barrier cream
Environmental PersistenceIncinerate at >800°C with scrubbers

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